ANILINE, N-METHYL-p-(8-PHENOXYOCTYLOXY)-
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Overview
Description
Aniline, N-methyl-p-(8-phenoxyoctyloxy)- is a Drug / Therapeutic Agent.
Scientific Research Applications
1. Catalytic Applications
Aniline derivatives, such as N-Methyl-p-(8-phenoxyoctyloxy) aniline, have been studied for their catalytic applications. For instance, they can participate in sequential coupling reactions like the transesterification of cyclic carbonates, which is catalyzed by faujasites. This process is significant in green chemistry due to its high chemoselectivity and efficiency in transforming anilines to their dimethyl derivatives (Selva, Perosa, & Fabris, 2008).
2. Metabolic Studies
Aniline compounds are also crucial in metabolic studies. For example, research on the metabolism of xenobiotics in liver and intestinal mucosa cells has utilized aniline derivatives to understand conjugation reactions. These studies provide insights into the body's response to foreign compounds, aiding in the development of safer drugs and chemicals (Shirkey, Kao, Fry, & Bridges, 1979).
properties
CAS RN |
102759-19-3 |
---|---|
Product Name |
ANILINE, N-METHYL-p-(8-PHENOXYOCTYLOXY)- |
Molecular Formula |
C21H29NO2 |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
N-methyl-4-(8-phenoxyoctoxy)aniline |
InChI |
InChI=1S/C21H29NO2/c1-22-19-13-15-21(16-14-19)24-18-10-5-3-2-4-9-17-23-20-11-7-6-8-12-20/h6-8,11-16,22H,2-5,9-10,17-18H2,1H3 |
InChI Key |
ZIOSLEJHBGKWMR-UHFFFAOYSA-N |
SMILES |
CNC1=CC=C(C=C1)OCCCCCCCCOC2=CC=CC=C2 |
Canonical SMILES |
CNC1=CC=C(C=C1)OCCCCCCCCOC2=CC=CC=C2 |
Appearance |
Solid powder |
Other CAS RN |
102759-19-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Aniline, N-methyl-p-(8-phenoxyoctyloxy)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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